An In-depth Technical Guide to the Chemical Properties of 2-(2-Bromoethyl)-2H-1,2,3-triazole
An In-depth Technical Guide to the Chemical Properties of 2-(2-Bromoethyl)-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromoethyl)-2H-1,2,3-triazole is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a stable 1,2,3-triazole ring and a reactive bromoethyl side chain, makes it a versatile intermediate for the synthesis of a wide array of functionalized molecules. The 1,2,3-triazole moiety, often incorporated via "click" chemistry, is a well-established pharmacophore and a bioisostere for various functional groups, contributing to the metabolic stability and target-binding affinity of drug candidates.[1] The bromoethyl group serves as a convenient handle for introducing diverse substituents through nucleophilic substitution reactions, allowing for the systematic exploration of structure-activity relationships in drug discovery programs.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(2-Bromoethyl)-2H-1,2,3-triazole.
Core Chemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₄H₆BrN₃ | [2] |
| Molecular Weight | 176.02 g/mol | [2] |
| CAS Number | 1260901-96-9 | [2] |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | Analogous Compounds |
| Boiling Point | Not experimentally determined | - |
| Melting Point | Not experimentally determined | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) and have low aqueous solubility. | General Knowledge |
| Storage Conditions | 2-8°C, store under inert gas | [2] |
Synthesis of 2-(2-Bromoethyl)-2H-1,2,3-triazole
The synthesis of 2-(2-Bromoethyl)-2H-1,2,3-triazole can be achieved through the N-alkylation of 1,2,3-triazole with 1,2-dibromoethane. The regioselectivity of this reaction (N1 vs. N2 alkylation) is a critical aspect. While the alkylation of unsubstituted 1,2,3-triazole often yields a mixture of N1 and N2 isomers, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides has been shown to proceed with high regioselectivity to afford the N2-substituted product.[3][4] A plausible synthetic route is the direct alkylation of 1,2,3-triazole, followed by chromatographic separation of the isomers.
Experimental Protocol: Synthesis via N-Alkylation
Materials:
-
1,2,3-Triazole
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,2,3-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Add 1,2-dibromoethane (2.0 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers and isolate 2-(2-Bromoethyl)-2H-1,2,3-triazole.
Logical Workflow for Synthesis
Synthesis workflow for 2-(2-Bromoethyl)-2H-1,2,3-triazole.
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | s | 2H | H-4, H-5 (Triazole) |
| ~4.8 | t, J = 6.0 Hz | 2H | N-CH₂- |
| ~3.8 | t, J = 6.0 Hz | 2H | -CH₂-Br |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~135 | C-4, C-5 (Triazole) |
| ~55 | N-CH₂- |
| ~30 | -CH₂-Br |
Reactivity: A Versatile Intermediate for Nucleophilic Substitution
The bromoethyl group of 2-(2-Bromoethyl)-2H-1,2,3-triazole is an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, making it a valuable precursor for the synthesis of compound libraries for drug discovery.
Experimental Protocol: Nucleophilic Substitution with a Secondary Amine (e.g., Piperidine)
Materials:
-
2-(2-Bromoethyl)-2H-1,2,3-triazole
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-(2-Bromoethyl)-2H-1,2,3-triazole (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 60 °C for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
General Nucleophilic Substitution Workflow
General workflow for nucleophilic substitution reactions.
Applications in Drug Development and Medicinal Chemistry
The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets.[1] Derivatives of 2-(2-Bromoethyl)-2H-1,2,3-triazole are expected to exhibit a range of biological activities, including enzyme inhibition.
Potential as Enzyme Inhibitors
Triazole-containing compounds are well-known inhibitors of various enzymes. For instance, antifungal drugs like fluconazole and itraconazole target the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[7][8] The nitrogen atoms of the triazole ring coordinate with the heme iron atom in the active site of CYP51, thereby inhibiting its function.[7]
Derivatives of 2-(2-Bromoethyl)-2H-1,2,3-triazole could be designed to target a variety of enzymes. By modifying the substituent introduced via nucleophilic substitution, the resulting molecules can be tailored to fit the active sites of specific enzymes, such as kinases, proteases, or DNA gyrase.[9][10]
Potential Mechanism of Action: CYP51 Inhibition
Inhibition of the fungal ergosterol biosynthesis pathway.
Conclusion
2-(2-Bromoethyl)-2H-1,2,3-triazole is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its straightforward synthesis and the reactivity of the bromoethyl group allow for the creation of diverse molecular architectures. The inherent properties of the 1,2,3-triazole ring suggest that derivatives of this compound are promising candidates for the development of new therapeutic agents, particularly as enzyme inhibitors. Further research into the specific biological activities of its derivatives is warranted to fully explore the potential of this versatile chemical intermediate.
References
- 1. 2-(2-Bromoethyl)-2H-1,2,3-triazole [myskinrecipes.com]
- 2. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 9. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sjr.isp.edu.pk [sjr.isp.edu.pk]
